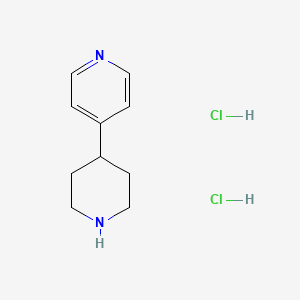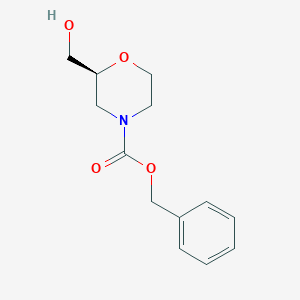![molecular formula C12H18N2O B3103430 [4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine CAS No. 1439896-86-2](/img/structure/B3103430.png)
[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine
Übersicht
Beschreibung
[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine: is an organic compound with the molecular formula C12H18N2O It features a pyridine ring substituted with a methyl group at the 3-position and an oxane ring attached to a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 3-methylpyridine.
Oxane Ring Formation: The oxane ring is formed by cyclization reactions, often involving dihydropyran as a starting material.
Attachment of Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxane ring or the pyridine ring, potentially leading to the formation of saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: It can be incorporated into polymer matrices to enhance material properties.
Biology:
Biochemical Probes: The compound can be used as a probe to study biochemical pathways involving pyridine derivatives.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Therapeutic Agents: It may exhibit therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: The compound may be used in the production of pharmaceutical agents.
Wirkmechanismus
The mechanism of action of [4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions, while the methanamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
[4-(3-Methylpyridin-2-yl)oxan-4-yl]acetic acid: Similar structure but with a carboxylic acid group instead of a methanamine group.
[4-(3-Methylpyridin-2-yl)oxan-4-yl]methyl chloride: Similar structure but with a chloride group instead of a methanamine group.
Uniqueness: The presence of the methanamine group in [4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine provides unique reactivity and potential for forming hydrogen bonds, making it distinct from its analogs. This unique feature can be exploited in various applications, particularly in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
[4-(3-methylpyridin-2-yl)oxan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-3-2-6-14-11(10)12(9-13)4-7-15-8-5-12/h2-3,6H,4-5,7-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJGYZNZAPUHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2(CCOCC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromobenzo[b]thiophene-5-carbaldehyde](/img/structure/B3103353.png)

![Methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B3103371.png)




![Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B3103403.png)
![(Z)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B3103411.png)
![Carbonic acid, (3S,4R)-1,3-diMethyl-4-[3-(1-Methylethoxy)phenyl]-4-piperidinyl ethyl ester (9CI)](/img/structure/B3103416.png)

![[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride](/img/structure/B3103438.png)
![1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B3103448.png)
